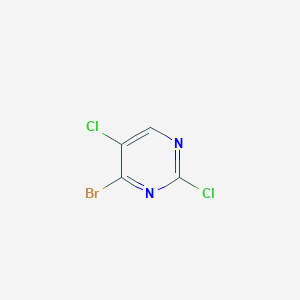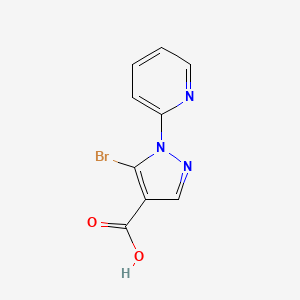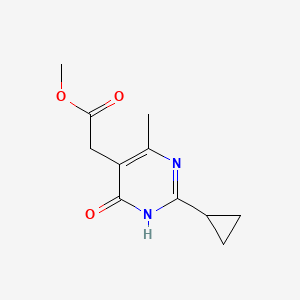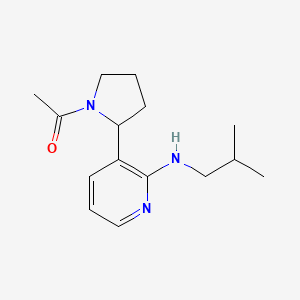
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluorophenyl group at position 4 and a methylsulfonyl group at position 3 of the pyrazole ring
Métodos De Preparación
The synthesis of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfide derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with specific biological activities.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and analgesic agents. Its structural features allow it to interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methylsulfonyl group contributes to its stability and solubility. The compound can modulate the activity of enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, it may interact with ion channels or receptors in the nervous system, contributing to its analgesic properties .
Comparación Con Compuestos Similares
4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine affects its chemical reactivity and biological activity.
4-(3-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole: The bromophenyl group in this compound influences its physical and chemical properties, making it distinct from the fluorophenyl derivative.
4-(3-Methylphenyl)-3-(methylsulfonyl)-1H-pyrazole: This compound has a methylphenyl group, which alters its steric and electronic properties compared to the fluorophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9FN2O2S |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
Clave InChI |
DOOBPDLYGPEKCX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


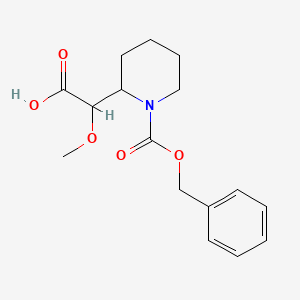
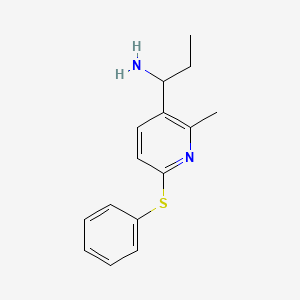

![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
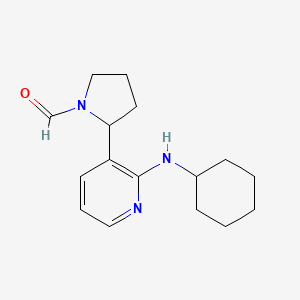

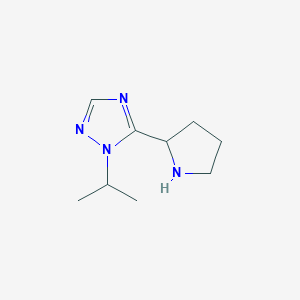
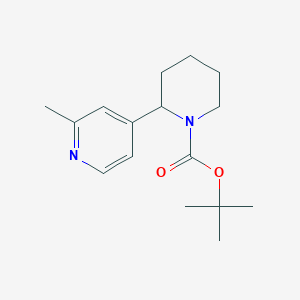
![2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797460.png)
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)
